
144409-99-4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound with the Chemical Abstracts Service (CAS) number 144409-99-4 is known as Amyloid Beta-Protein (40-1). This compound is a biologically active peptide that is a reverse fragment of the Amyloid Beta-Protein (1-40). It is primarily studied in the context of Alzheimer’s disease and other neurodegenerative disorders due to its involvement in the formation of amyloid plaques in the brain .
准备方法
Synthetic Routes and Reaction Conditions
Amyloid Beta-Protein (40-1) is synthesized using solid-phase peptide synthesis (SPPS), a method commonly employed for the production of peptides. The synthesis involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Coupling: The amino acid is activated and coupled to the resin-bound peptide chain.
Deprotection: The protecting group on the amino acid is removed to allow the next amino acid to be added.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
In an industrial setting, the production of Amyloid Beta-Protein (40-1) follows similar principles but on a larger scale. Automated peptide synthesizers are used to increase efficiency and consistency. The purification process typically involves high-performance liquid chromatography (HPLC) to ensure the purity and quality of the peptide .
化学反应分析
Types of Reactions
Amyloid Beta-Protein (40-1) primarily undergoes peptide bond formation and cleavage reactions. It does not typically participate in oxidation, reduction, or substitution reactions due to its peptide nature.
Common Reagents and Conditions
Coupling Reagents: N,N’-Diisopropylcarbodiimide (DIC), Hydroxybenzotriazole (HOBt)
Deprotection Reagents: Trifluoroacetic acid (TFA)
Cleavage Reagents: TFA, water, and scavengers such as triisopropylsilane (TIS).
Major Products Formed
The primary product formed from these reactions is the Amyloid Beta-Protein (40-1) peptide itself. During the synthesis, intermediate protected peptides are also formed, which are subsequently deprotected and cleaved to yield the final product .
科学研究应用
Amyloid Beta-Protein (40-1) is extensively used in scientific research, particularly in the study of neurodegenerative diseases such as Alzheimer’s disease. Its applications include:
Neurodegenerative Disease Research: Used to study the formation and inhibition of amyloid plaques.
Drug Development: Employed in screening assays to identify compounds that can prevent or disrupt amyloid plaque formation.
Biomarker Discovery: Utilized in the identification of biomarkers for early diagnosis of Alzheimer’s disease
作用机制
Amyloid Beta-Protein (40-1) exerts its effects by interacting with other amyloid beta peptides and proteins in the brain. It can aggregate to form amyloid plaques, which are characteristic of Alzheimer’s disease. The aggregation process involves the formation of beta-sheet structures that lead to the deposition of insoluble fibrils. These fibrils disrupt cellular function and contribute to neurodegeneration .
相似化合物的比较
Similar Compounds
Amyloid Beta-Protein (1-40): The forward sequence of the peptide, which is more commonly associated with amyloid plaque formation.
Amyloid Beta-Protein (1-42): Another variant that is more prone to aggregation and is considered more toxic.
Amyloid Beta-Protein (25-35): A shorter fragment that retains the ability to form aggregates and is used in toxicity studies
Uniqueness
Amyloid Beta-Protein (40-1) is unique in that it is a reverse sequence of the more commonly studied Amyloid Beta-Protein (1-40). This reverse sequence is non-toxic and is often used as a control in experiments to study the effects of amyloid beta peptides .
属性
CAS 编号 |
144409-99-4 |
|---|---|
分子量 |
4329.86 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



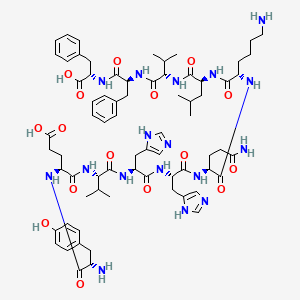


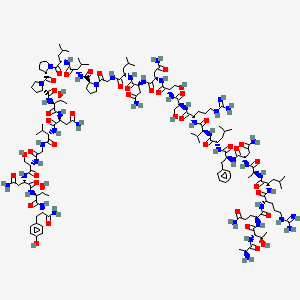
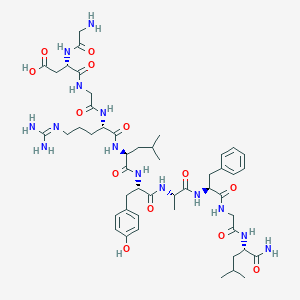
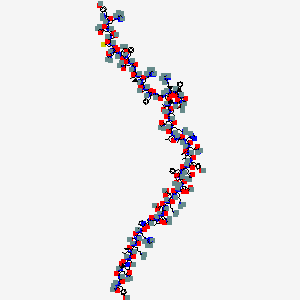
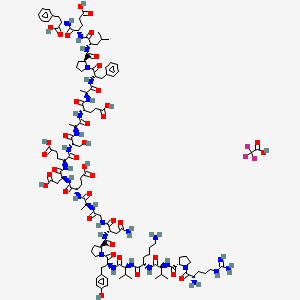
![(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-[[(2S)-1-[[(2S,3S)-1-[[(1S)-1-carboxy-2-(1H-imidazol-4-yl)ethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B612769.png)
